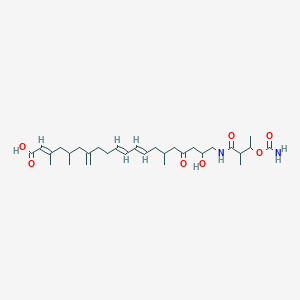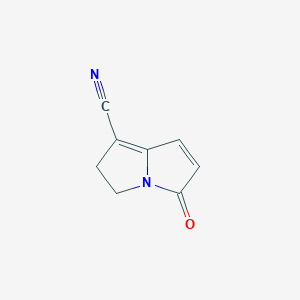
N-(Piperazin-1-yl)-N-(propan-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Piperazin-1-yl)-N-(propan-2-yl)acetamide, also known as PIPAA, is a chemical compound that has been extensively studied for its potential applications in scientific research. PIPAA is a derivative of acetamide, and its unique chemical structure makes it a promising candidate for use in a variety of research applications.
Mechanism of Action
The mechanism of action of N-(Piperazin-1-yl)-N-(propan-2-yl)acetamide is not well understood, but it is believed to act as a competitive inhibitor of certain enzymes and receptors. By binding to these targets, N-(Piperazin-1-yl)-N-(propan-2-yl)acetamide can interfere with their normal function and provide insight into their biological role.
Biochemical and Physiological Effects:
N-(Piperazin-1-yl)-N-(propan-2-yl)acetamide has been shown to have a number of different biochemical and physiological effects. For example, it has been shown to inhibit the activity of certain enzymes involved in the metabolism of neurotransmitters, which could have implications for the treatment of neurological disorders.
Advantages and Limitations for Lab Experiments
One of the primary advantages of N-(Piperazin-1-yl)-N-(propan-2-yl)acetamide is its versatility. It can be used in a variety of different research applications, including the study of protein-ligand interactions, enzyme inhibition, and receptor binding. However, one limitation of N-(Piperazin-1-yl)-N-(propan-2-yl)acetamide is its potential toxicity. While it is generally considered safe for use in laboratory experiments, it can be toxic at high doses.
Future Directions
There are a number of different future directions for research involving N-(Piperazin-1-yl)-N-(propan-2-yl)acetamide. One potential area of focus is the development of new N-(Piperazin-1-yl)-N-(propan-2-yl)acetamide derivatives with improved binding affinity and selectivity. Additionally, N-(Piperazin-1-yl)-N-(propan-2-yl)acetamide could be used in the development of new drugs for the treatment of a variety of different diseases, including cancer and neurological disorders. Finally, N-(Piperazin-1-yl)-N-(propan-2-yl)acetamide could be used in the development of new diagnostic tools for the detection of certain diseases and conditions.
Synthesis Methods
The synthesis of N-(Piperazin-1-yl)-N-(propan-2-yl)acetamide can be achieved through a number of different methods, including the reaction of piperazine with isopropyl chloroacetate. This method typically yields a high purity product and is relatively straightforward to perform.
Scientific Research Applications
N-(Piperazin-1-yl)-N-(propan-2-yl)acetamide has been extensively studied for its potential applications in scientific research. One of the primary uses of N-(Piperazin-1-yl)-N-(propan-2-yl)acetamide is as a ligand for the study of protein-ligand interactions. N-(Piperazin-1-yl)-N-(propan-2-yl)acetamide has been shown to bind to a variety of different proteins, including enzymes and receptors, and its binding affinity can be easily measured using a variety of different techniques.
properties
CAS RN |
195311-15-0 |
|---|---|
Product Name |
N-(Piperazin-1-yl)-N-(propan-2-yl)acetamide |
Molecular Formula |
C9H19N3O |
Molecular Weight |
185.27 g/mol |
IUPAC Name |
N-piperazin-1-yl-N-propan-2-ylacetamide |
InChI |
InChI=1S/C9H19N3O/c1-8(2)12(9(3)13)11-6-4-10-5-7-11/h8,10H,4-7H2,1-3H3 |
InChI Key |
GCIPIPNFOMOUAK-UHFFFAOYSA-N |
SMILES |
CC(C)N(C(=O)C)N1CCNCC1 |
Canonical SMILES |
CC(C)N(C(=O)C)N1CCNCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![[4-Methoxy-2-(methoxymethoxy)phenyl]boronic acid](/img/structure/B69131.png)
![5-[4-(trifluoromethyl)phenyl]-1H-1,2,4-triazol-3-amine](/img/structure/B69135.png)


![9-Benzyl-3,9-diazaspiro[5.5]undecane-2,4-dione](/img/structure/B69140.png)
![Tricyclo[4.2.2.0~1,6~]deca-2,4,9-trien-7-amine](/img/structure/B69145.png)




